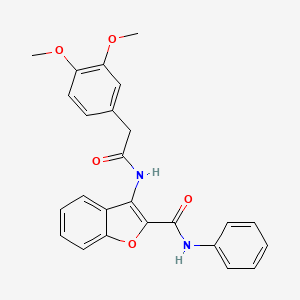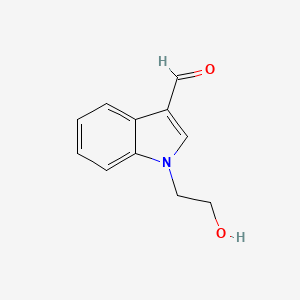
3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into the mitochondria for steroid hormone synthesis and is also implicated in the regulation of mitochondrial function, apoptosis, and inflammation. The use of DPA-714 has been studied in various scientific research applications, including the investigation of neurological disorders, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide belongs to a class of organic compounds that have been the subject of various synthesis and characterization studies. For instance, the synthesis and characterization of related complex organic molecules have been extensively explored to understand their chemical properties and potential applications in various fields, including medicinal chemistry and materials science. One study detailed the synthesis and antimicrobial evaluation of compounds with a similar structure, highlighting the relevance of such molecules in the development of new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities to 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide have been investigated for their antimicrobial and antioxidant activities. For example, a study on the synthesis, characterization, and docking studies of related compounds showed promising antimicrobial properties, suggesting potential for the development of new antibacterial and antifungal agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Another study focused on the antioxidant activities of novel compounds, indicating their potential use in combating oxidative stress-related diseases (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Polymer Science Applications
The synthesis and characterization of polyamides and other polymers incorporating similar structural motifs have been explored for their applications in materials science. Research has shown that the introduction of specific functional groups can significantly enhance the solubility, thermal stability, and mechanical properties of polymers, making them suitable for a wide range of industrial applications (More, Pasale, & Wadgaonkar, 2010).
Medicinal Chemistry Investigations
In the realm of medicinal chemistry, derivatives of 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide have been synthesized and evaluated for their potential as therapeutic agents. Studies have examined their analgesic, anti-inflammatory, and antitumor activities, suggesting potential applications in the treatment of pain, inflammation, and cancer (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019). Additionally, molecular docking and DFT studies have been employed to understand the interactions of these compounds with biological targets, further highlighting their significance in drug discovery and development (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Propiedades
IUPAC Name |
3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-30-20-13-12-16(14-21(20)31-2)15-22(28)27-23-18-10-6-7-11-19(18)32-24(23)25(29)26-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDDERKROFNPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2751295.png)
![3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid](/img/structure/B2751296.png)
![N-(4-ethoxyphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2751297.png)
![(E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2751298.png)
![2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2751299.png)

![3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B2751302.png)
![1-(3-(4-bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)


![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)

